An In-Depth Technical Guide to 3-Azido-L-phenylalanine: Synthesis, Bioorthogonal Applications, and Experimental Protocols
An In-Depth Technical Guide to 3-Azido-L-phenylalanine: Synthesis, Bioorthogonal Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 3-Azido-L-phenylalanine, a non-canonical amino acid that serves as a powerful tool for chemical biologists, protein engineers, and drug development professionals. We will delve into its chemical properties, provide a detailed representative synthesis, and explore its applications in site-specific protein modification and bioorthogonal chemistry, complete with actionable experimental protocols.
Introduction: The Power of the Azide Handle in Phenylalanine
The introduction of bioorthogonal functional groups into biomolecules has revolutionized our ability to study and manipulate biological systems. Among these, the azide group stands out for its small size, stability in biological environments, and versatile reactivity in "click chemistry" reactions. 3-Azido-L-phenylalanine, the meta-isomer of the more commonly used 4-Azido-L-phenylalanine, offers a unique spatial presentation of the azide moiety from the peptide backbone, providing an alternative for probing and engineering protein structure and function.
This unnatural amino acid can be incorporated into proteins using the cell's own translational machinery through genetic code expansion. Once incorporated, the azide group serves as a chemical handle for a variety of modifications, including the attachment of fluorescent probes, affinity tags, and drug molecules, with high specificity and efficiency.
Core Properties of 3-Azido-L-phenylalanine
A thorough understanding of the physicochemical properties of 3-Azido-L-phenylalanine is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 53774-67-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₄O₂ | [1] |
| Molecular Weight | 206.2 g/mol | [1][3] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in water, DMSO, and DMF | [2] (for 4-azido isomer) |
Synthesis of 3-Azido-L-phenylalanine: A Representative Protocol
Detailed Experimental Protocol (Representative)
Step 1: Protection of 3-Amino-L-phenylalanine
-
Esterification: Suspend 3-Amino-L-phenylalanine in methanol and cool to 0 °C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
-
Boc-Protection: Dissolve the methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water). Add a base such as triethylamine or sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the starting material is consumed. Extract the product with an organic solvent, wash, dry, and concentrate to obtain N-Boc-3-Amino-L-phenylalanine methyl ester.[4]
Step 2: Diazotization and Azidation (Sandmeyer Reaction)
-
Diazotization: Dissolve the protected amino acid in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt in situ.[5][6]
-
Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir and slowly warm to room temperature.[6][7]
Step 3: Deprotection and Purification
-
Hydrolysis: After the azidation is complete, add a base such as lithium hydroxide (LiOH) to hydrolyze the methyl ester. Monitor the reaction by TLC.
-
Acidification and Boc-Deprotection: Acidify the reaction mixture to quench the excess base and then treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group.[4]
-
Purification: Purify the final product, 3-Azido-L-phenylalanine, by recrystallization or ion-exchange chromatography.
Self-Validation: The identity and purity of the synthesized 3-Azido-L-phenylalanine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The azide group typically shows a characteristic sharp peak around 2100 cm⁻¹ in the IR spectrum.[8]
Site-Specific Incorporation into Proteins
A primary application of 3-Azido-L-phenylalanine is its site-specific incorporation into proteins, which is achieved by expanding the genetic code of a host organism (e.g., E. coli or mammalian cells). This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-Azido-L-phenylalanine and recognizes a unique codon, typically the amber stop codon (UAG).
Protocol for Protein Expression with 3-Azido-L-phenylalanine
-
Plasmid Preparation: Prepare two plasmids: one containing the gene of interest with an in-frame amber (TAG) codon at the desired site of incorporation, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for azidophenylalanine.
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Cell Culture: Grow the transformed cells in a minimal medium to mid-log phase.
-
Induction: Induce protein expression with IPTG (or another appropriate inducer) and simultaneously supplement the culture medium with 3-Azido-L-phenylalanine (typically 1-2 mM).
-
Harvest and Purification: After a period of expression (e.g., 4-16 hours), harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of 3-Azido-L-phenylalanine by mass spectrometry (expecting a mass shift) and/or Western blot analysis after click chemistry with a tagged alkyne.[9][10]
Applications in Bioorthogonal Chemistry
The azide group of 3-Azido-L-phenylalanine is a versatile handle for two major classes of bioorthogonal reactions: cycloadditions and photoaffinity labeling.
Azide-Alkyne Cycloadditions ("Click Chemistry")
This powerful and highly specific reaction forms a stable triazole linkage between the azide-containing protein and an alkyne-tagged molecule of interest (e.g., a fluorophore, biotin, or drug).
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is ideal for in vitro applications.
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides without the need for a catalyst, making it suitable for both in vitro and in vivo labeling.[9]
Photoaffinity Labeling
Upon irradiation with UV light, the aryl azide group of 3-Azido-L-phenylalanine forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, making it an excellent tool for identifying and mapping protein-protein or protein-ligand interactions.[5][7]
Safety and Handling
Azido compounds are energetically unstable and should be handled with caution.
-
Potential Hazards: Organic azides can be explosive, especially when heated or subjected to shock. They are also potentially toxic.[11]
-
Recommended Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid heating azido compounds unless necessary and behind a blast shield.
-
Do not use metal spatulas to handle solid azides, as this can cause friction and detonation. Use plastic or ceramic spatulas instead.
-
Store 3-Azido-L-phenylalanine in a cool, dark, and dry place.[2]
-
Conclusion
3-Azido-L-phenylalanine is a valuable addition to the toolkit of chemical biologists and drug discovery scientists. Its ability to be genetically encoded into proteins provides a precise and versatile method for introducing a bioorthogonal handle. This enables a wide range of applications, from fluorescently tracking proteins in living cells to identifying their binding partners and creating novel bioconjugates. While its synthesis requires careful handling, the scientific insights and technological advancements it facilitates are substantial.
References
-
Axios Research. 3-Azido-L-phenylalanine - CAS - 53774-67-7. [Link]
-
Letham, D. S., & Parker, C. W. (2009). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules, 14(3), 1078–1093. [Link]
-
Mastitski, A., et al. (2015). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 64(1), 64. [Link]
-
Wang, L., et al. (2022). Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents. Biochemical and Biophysical Research Communications, 618, 63-68. [Link]
-
Wikipedia contributors. (2023, November 28). Azidophenylalanine. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3080772, p-Azido-L-phenylalanine" PubChem, [Link].
-
Luo, Y., et al. (2021). Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy. Chemical Science, 12(10), 3623–3633. [Link]
-
Summers, S. R., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules, 20(8), 13687–13702. [Link]
-
Wang, Y., et al. (2023). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology, 2690, 223-239. [Link]
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]
-
Chatterjee, A., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 625–630. [Link]
-
Zhang, M., & Zhang, W. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Journal of Zhejiang University. Science. B, 18(4), 275–284. [Link]
-
ResearchGate. (2025). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. [Link]
-
Fischli, W., et al. (1976). [The synthesis of 4'-azido-3',5'-ditritio-l-phenylalanine peptides as "photo-affinity probes" for ligand-receptor interaction (author's transl)]. Helvetica Chimica Acta, 59(3), 878–879. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]
-
He, Y., et al. (2022). Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells. STAR protocols, 3(4), 101826. [Link]
-
baseclick GmbH. 4-Azido-L-phenylalanine. [Link]
-
Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry [Video]. YouTube. [Link]
-
Noble, B. B., et al. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Chemistry – A European Journal, 24(53), 14174-14182. [Link]
-
Banerjee, A., et al. (2015). Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. PloS one, 10(11), e0142495. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Azidophenylalanine - Wikipedia [en.wikipedia.org]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
